molecular formula C7H7FO2 B1225191 4-Fluoro-2-methoxyphenol CAS No. 450-93-1

4-Fluoro-2-methoxyphenol

Cat. No. B1225191
CAS RN: 450-93-1
M. Wt: 142.13 g/mol
InChI Key: OULGLTLTWBZBLO-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxyphenol is a fluorinated methoxy-substituted catechol analog . It has a molecular formula of C7H7FO2 and a molecular weight of 142.1277 .


Synthesis Analysis

The synthesis of 4-Fluoro-2-methoxyphenol can be achieved starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic aromatic substitution by fluoride followed by Baeyer-Villiger oxidation of the benzaldehyde to the phenol .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methoxyphenol can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Fluoro-2-methoxyphenol may be used in the synthesis of 4-halo-masked o-benzoquinones (MOBs), fluorinated masked o-benzoquinone, and poly(4-fluoro-2-methoxyphenol) .


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxyphenol appears as a clear colorless to light yellow liquid . It has a refractive index of 1.5160 to 1.5180 at 20°C, 589 nm . The boiling point is 195 °C and the density is 1.247 g/mL at 25 °C .

Scientific Research Applications

Synthesis of 4-Halo-Masked o-Benzoquinones (MOBs)

4-Fluoro-2-methoxyphenol can be used in the synthesis of 4-halo-masked o-benzoquinones . These compounds are useful in various chemical reactions and can serve as precursors to other complex molecules.

Synthesis of Fluorinated Masked o-Benzoquinone

Another application of 4-Fluoro-2-methoxyphenol is in the synthesis of fluorinated masked o-benzoquinone . The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, making this a valuable tool in the development of new materials and pharmaceuticals.

Synthesis of Poly(4-fluoro-2-methoxyphenol)

4-Fluoro-2-methoxyphenol can also be polymerized to form poly(4-fluoro-2-methoxyphenol) . This polymer could have potential applications in the development of new materials with unique properties.

Safety and Hazards

4-Fluoro-2-methoxyphenol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

4-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULGLTLTWBZBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196359
Record name 4-Fluoroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxyphenol

CAS RN

450-93-1
Record name 4-Fluoro-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450-93-1
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Record name 4-Fluoroguaiacol
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Record name 4-Fluoroguaiacol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196359
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Record name 4-fluoro-2-methoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the synthetic applications of 4-fluoro-2-methoxyphenol?

A2: 4-Fluoro-2-methoxyphenol can be oxidized to form a fluorinated masked o-benzoquinone. [] This reactive intermediate readily participates in Diels–Alder reactions with various dienophiles. This synthetic strategy provides a pathway to access novel fluorinated building blocks, which are valuable in medicinal chemistry and materials science for their unique properties. The ability to introduce fluorine into complex molecules through this method offers exciting possibilities for developing new pharmaceuticals and advanced materials.

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